N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridazine ring with an azetidine moiety, which is further substituted with a 2-chloro-4-fluorobenzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of 2-chloro-4-fluorobenzoyl chloride, which is then reacted with azetidine to form the intermediate N-(2-chloro-4-fluorobenzoyl)azetidine. This intermediate is subsequently coupled with pyridazin-3-amine under suitable reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The azetidine ring and pyridazine moiety can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles, often in the presence of a base such as sodium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the azetidine and pyridazine rings .
Scientific Research Applications
N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-fluorobenzoyl)azetidine: A precursor in the synthesis of the target compound.
Pyridazin-3-amine: Another building block used in the synthesis.
2-chloro-4-fluorobenzoyl chloride: A key intermediate in the synthetic route.
Uniqueness
N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O/c15-12-6-9(16)3-4-11(12)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVEXXBWWNBIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)NC3=NN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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